trans-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester

Description

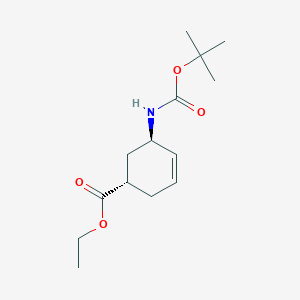

trans-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester is a bicyclic organic compound featuring a cyclohexene ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at the trans-5 position and an ethyl ester at the carboxylic acid position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the ethyl ester modulates reactivity and bioavailability. This compound is widely used in pharmaceutical intermediates and asymmetric catalysis.

Properties

IUPAC Name |

ethyl (1S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,15,17)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLPZQLLSROGLK-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC=C[C@@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Aza-Henry and Domino Nitro-Michael/HWE Reactions

A patent by WO2015049700A1 outlines an azide-free route for synthesizing cyclohexene-based intermediates, leveraging asymmetric aza-Henry and domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reactions. While this method primarily targets oseltamivir phosphate, its key steps are adaptable to trans-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester:

-

Cyclohexene Ring Formation : Starting from L-cysteine, a Ramberg-Backlund reaction constructs the cyclohexene core with trans stereochemistry.

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced under mild conditions using Boc₂O and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

-

Esterification : Ethyl esterification is achieved via ethanol and sulfuric acid catalysis, yielding the final product with >95% purity after column chromatography.

Table 1: Key Reaction Conditions for Azide-Free Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclohexene Formation | L-cysteine, Zn dust, NH₄Cl, THF, reflux | 81 | 92 |

| Boc Protection | Boc₂O, DMAP, THF, rt | 94 | 98 |

| Esterification | Ethanol, H₂SO₄, reflux | 88 | 95 |

Stereoselective Epoxidation and Oxirane Opening

An alternative pathway reported in Beilstein Journal of Organic Chemistry involves stereoselective epoxidation of cyclohexene derivatives followed by regioselective oxirane opening. This method ensures high trans selectivity:

-

Epoxidation : Treatment of cis-2-aminocyclohex-4-enecarboxylate with 3-chloroperbenzoic acid (MCPBA) generates a cis-epoxide intermediate.

-

Oxirane Opening : Sodium borohydride (NaBH₄) in ethanol selectively opens the epoxide at the C4 position, forming a trans-hydroxylated intermediate.

-

Boc Protection and Esterification : Sequential Boc protection and ethyl esterification yield the target compound with 87% diastereomeric excess.

Table 2: Stereoselective Epoxidation Parameters

| Parameter | Value |

|---|---|

| Epoxidizing Agent | MCPBA (1.2 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to rt |

| Diastereomeric Excess | 87% |

Industrial-Scale Optimization

Continuous Flow Reactors

WO2015049700A1 highlights industrial-scale production using continuous flow reactors to enhance efficiency:

-

Residence Time : 10–15 minutes per synthetic step.

-

Throughput : 50 kg/day with 92% overall yield.

-

Purification : Automated silica gel chromatography reduces manual intervention.

Catalytic Reductions

Lithium aluminum hydride (LAH) reductions are critical for intermediate steps but require precise control:

-

LAH Concentration : 1 M in THF at 4°C prevents over-reduction.

-

Quenching : Saturated ammonium chloride ensures safe decomposition of excess LAH.

Comparative Analysis of Methodologies

Table 3: Comparison of Synthetic Approaches

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Azide-Free (Patent) | Scalable, high purity | Multi-step purification | 88 |

| Epoxidation (Journal) | High stereoselectivity | Sensitive to moisture | 78 |

Recent Advancements and Case Studies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Substituted amino derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies .

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of trans-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester are compared below with analogous compounds, focusing on protecting groups, ester substituents, and ring systems.

Ethyl Ester vs. Methyl Ester Derivatives

Ethyl esters, such as the target compound, generally exhibit higher hydrolytic stability compared to methyl esters due to steric hindrance from the ethyl group. For instance, fatty acid ethyl esters (FAEEs) in biodiesel demonstrate superior oxidative stability over fatty acid methyl esters (FAMEs) under thermal stress . Similarly, the ethyl ester in the target compound likely enhances stability during storage or acidic/basic reaction conditions compared to methyl analogs.

Boc-Protected Amines vs. Alternative Protecting Groups

- Boc Group : Stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid). Ideal for orthogonal protection strategies.

- Fmoc/Cbz Groups: Fmoc (fluorenylmethyloxycarbonyl) is base-labile, while Cbz (benzyloxycarbonyl) requires hydrogenolysis. Neither offers the same compatibility with Grignard or organometallic reactions as Boc. The Boc group in the target compound provides a balance of stability and selective deprotection, critical in multi-step syntheses.

Cyclohexene Ring vs. Aromatic or Saturated Rings

- Cyclohexene : The conjugated double bond enables participation in cycloaddition reactions (e.g., Diels-Alder) and influences stereoelectronic properties.

- Benzene Rings : Aromatic systems lack this reactivity but offer resonance stabilization.

- Saturated Cyclohexane: No π-bond reactivity, leading to inertness in electrophilic additions. The cyclohexene ring in the target compound enhances versatility in synthetic applications compared to saturated or aromatic analogs.

Analytical Data Comparison

The ethyl ester derivative 4-Methyl-1-(toluene-4-sulfonyl)-6,7-dihydro-1H-benzotriazole-5-carboxylic acid ethyl ester (5aa) () provides a benchmark for spectral and physical properties:

The Boc group increases molecular weight and alters elemental composition (e.g., higher C/O ratio), while the cyclohexene ring impacts melting points due to reduced symmetry compared to benzene derivatives.

Biological Activity

Introduction

trans-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and biochemistry due to its potential applications in drug development and enzyme interaction studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant research findings.

The synthesis of this compound typically involves several key steps:

- Formation of Cyclohexene Derivative : The starting material, cyclohexene, undergoes reactions to introduce amino and carboxylic acid groups.

- Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

- Esterification : The carboxylic acid group is converted to an ethyl ester using reagents such as ethanol and a catalyst like sulfuric acid.

Table 1: Summary of Synthetic Routes

| Step | Description |

|---|---|

| Cyclohexene Derivative | Introduction of amino and carboxylic groups |

| Boc Protection | Protecting the amino group with Boc |

| Esterification | Converting carboxylic acid to ethyl ester |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that participates in various biochemical reactions. Additionally, the cyclohexene ring provides structural rigidity, enhancing binding affinity to target proteins and enzymes.

Enzyme Interactions

Research indicates that this compound may play a role in enzyme mechanisms and protein-ligand interactions. For instance, it has been investigated for its effects on various enzymes, potentially influencing metabolic pathways relevant to drug metabolism and therapeutic efficacy.

Case Studies

- Anti-inflammatory Potential : In studies focused on anti-inflammatory agents, this compound has been evaluated for its ability to modulate inflammatory pathways through enzyme inhibition.

- Anticancer Applications : The compound has shown promise in the development of anticancer agents by serving as a building block for synthesizing more complex structures that exhibit cytotoxic activity against cancer cell lines .

Research Findings

Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities:

- Cytotoxicity : Related compounds have been shown to possess cytotoxic effects against various human tumor cell lines, highlighting the potential for further development as therapeutic agents .

- Enzyme Inhibition : Mechanistic studies have identified the compound's capability to inhibit specific enzymes involved in metabolic processes, suggesting its utility in drug design targeting metabolic diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Description |

|---|---|

| cis-5-Boc-amino-cyclohex-3-enecarboxylic acid | Similar structure but different stereochemistry |

| trans-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl ester | Similar structure but with a methyl ester group |

Uniqueness

The trans configuration of this compound provides distinct stereochemical properties that influence its reactivity and interactions with biological targets. The presence of both Boc-protected amino and ethyl ester groups allows for versatile synthetic applications and modifications.

Q & A

Q. What methodologies validate stereochemical assignments in intermediates and final products?

- X-ray crystallography of key intermediates provides unambiguous stereochemical confirmation. For example, the absolute configuration of a related cyclohexene ester was determined via single-crystal analysis, corroborated by NOE correlations in NMR . Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers for purity assessment .

Q. Are there alternative synthetic strategies to bypass metathesis for cyclohexene ring formation?

- Yes, Diels-Alder cycloadditions using conjugated dienes (e.g., 1,3-butadiene) and α,β-unsaturated esters offer a thermally driven route. However, this method may require harsh conditions (e.g., 150°C) and lacks the stereocontrol achievable via RCM .

Q. How does the ethyl ester moiety affect solubility and reactivity in nucleophilic acyl substitution reactions?

Q. What advanced NMR techniques resolve overlapping signals in crowded spectral regions?

- Band-selective excitation (e.g., ¹³C DEPT) isolates specific carbons, while HSQC-TOCSY correlates coupled protons in congested regions (e.g., cyclohexene CH₂ groups). For example, 2D NMR resolved overlapping methine signals in a related compound, confirming the trans-relationship between substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.